![molecular formula C19H22BrN5O2 B2603962 9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-33-6](/img/structure/B2603962.png)
9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H22BrN5O2 and its molecular weight is 432.322. The purity is usually 95%.
BenchChem offers high-quality 9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurodegenerative Diseases
Research has shown that derivatives of tetrahydropyrimido[2,1-f]purinediones exhibit potential as multi-target drugs for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds interact with adenosine receptors and inhibit monoamine oxidases (MAOs), suggesting their use in developing treatments that could offer additive or synergistic effects in vivo (Koch et al., 2013).
Anticancer Activity
A novel series of fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives showed potent anti-proliferative activity against several human cancer cell lines. These findings indicate the compound's potential as an anticancer agent, offering a basis for further exploration of its therapeutic efficacy (Sucharitha et al., 2021).
Adenosine Receptor Antagonism
Compounds based on the pyrido[2,1-f]purine-2,4-dione structure were found to be highly potent antagonists of the human A3 adenosine receptor. This suggests their potential application in designing new therapies that target adenosine receptors, relevant for conditions where modulation of adenosine receptor activity is beneficial (Priego et al., 2002).
Molecular Modeling and Synthesis for Anticancer Activity
Design and synthesis of purine-diones and pyridopyrimidine-diones based on molecular modeling revealed compounds with significant anticancer activity. This research underscores the compound's utility in creating new anticancer therapies, highlighting its broad potential in medicinal chemistry (Hayallah, 2017).
Safety And Hazards
properties
IUPAC Name |
9-(4-bromophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2/c1-4-9-23-17(26)15-16(22(3)19(23)27)21-18-24(10-12(2)11-25(15)18)14-7-5-13(20)6-8-14/h5-8,12H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDUCDZLFDOZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Br)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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